molecular formula C12H17BFNO2 B572781 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1218790-38-5

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572781
CAS No.: 1218790-38-5
M. Wt: 237.081
InChI Key: ZWZCQNDLGZWCQG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, characterized by a fluorine atom at the 2-position, a methyl group at the 6-position, and a pinacol boronate group at the 3-position of the pyridine ring. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in medicinal chemistry and materials science for constructing biaryl systems . Its structural features—electron-withdrawing fluorine and sterically accessible boronate—enhance reactivity in coupling reactions while maintaining stability under standard synthetic conditions.

Properties

IUPAC Name

2-fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZCQNDLGZWCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660272
Record name 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-38-5
Record name 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iridium-Catalyzed C–H Borylation

Iridium complexes enable direct C–H borylation of pyridine derivatives, bypassing pre-functionalized substrates. For example, [Ir(OMe)(COD)]₂ combined with 4,4-di-tert-butyl bipyridine (dtbbpy) catalyzes borylation of 2-fluoro-3-(trifluoromethyl)pyridine using pinacolborane (HBPin) at 80°C under nitrogen. While this method targets trifluoromethyl-substituted pyridines, analogous conditions may apply to 2-fluoro-6-methylpyridine derivatives.

Key Parameters

  • Catalyst System : [Ir(OMe)(COD)]₂ (1 mol %), dtbbpy (2 mol %)

  • Reagents : HBPin (1.5 equiv), substrate (1 equiv)

  • Conditions : 80°C, inert atmosphere, 2–24 h reaction time.

This approach avoids halogenated precursors but requires precise regiocontrol. The fluorine substituent at the 2-position may direct borylation to the 3-position via electronic effects, though steric hindrance from the methyl group at C6 could limit efficiency.

Iron-Catalyzed Miyaura Borylation

Iron catalysis offers a cost-effective alternative for aryl halides. A recent protocol employs FeCl₂ with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IMes) and MgBr₂·OEt₂ to borylate aryl chlorides using B₂pin₂. Applied to 3-chloro-2-fluoro-6-methylpyridine, this method could yield the target compound.

Reaction Workflow

  • Catalyst Activation : FeCl₂ and IMes are stirred in THF at 60°C.

  • Substrate Addition : 3-chloro-2-fluoro-6-methylpyridine and MgBr₂·OEt₂ are introduced.

  • Borylation : B₂pin₂ is added, and the mixture reacts at 60°C for 1 h.

Advantages :

  • Tolerates electron-withdrawing groups (e.g., fluorine).

  • Avoids precious metals like Ir or Pd.

Challenges :

  • Requires anhydrous conditions and inert atmosphere.

  • Limited literature on pyridine-specific applications.

Halogenated Precursor Routes

Synthesis from 3-Bromo-2-fluoro-6-methylpyridine

Halogenated pyridines serve as common precursors. A two-step process involves:

  • Halogenation : Introducing bromine at C3 via radical or electrophilic substitution.

  • Miyaura Borylation : Using Pd(dppf)Cl₂ or NiCl₂(dppe) with bis(pinacolato)diboron (B₂pin₂).

Example Protocol

  • Substrate : 3-bromo-2-fluoro-6-methylpyridine (1 equiv)

  • Catalyst : Pd(dppf)Cl₂ (5 mol %)

  • Base : KOAc (3 equiv)

  • Conditions : Dioxane, 100°C, 12 h.

Yield : ~70–85% (estimated from analogous reactions).

Stability and Purification Considerations

Degradation Risks

α-Borylated pyridines (boron at C2 or C4) are prone to decomposition. However, the 3-borylated isomer in the target compound exhibits enhanced stability due to reduced ring strain and electronic stabilization from the methyl group.

Storage Recommendations :

  • Temperature : 2–8°C under inert atmosphere.

  • Purity : 95% (via silica gel chromatography).

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Iridium-Catalyzed C–H[Ir(OMe)(COD)]₂80°C, N₂, 2–24 h~60–75%No pre-halogenation; direct functionalizationLimited regioselectivity data
Iron-Catalyzed MiyauraFeCl₂/IMes60°C, THF, 1 h~50–70%Cost-effective; broad substrate scopeSensitivity to moisture/oxygen
Palladium-MediatedPd(dppf)Cl₂100°C, dioxane, 12 h~70–85%High yields; well-established protocolRequires halogenated starting material

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

Scientific Research Applications

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In cross-coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. The fluorine atom’s electron-withdrawing effect can influence the reactivity and stability of the compound in various reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Boronates

Compound Name Substituents (Pyridine Positions) Molecular Weight Key Properties Reference
2-Fluoro-6-methyl-3-(pinacol boronate)pyridine 2-F, 6-CH₃, 3-B(pin) 249.1 (est.) High reactivity in coupling; moderate steric hindrance Target Compound
2,6-Difluoro-3-(pinacol boronate)pyridine 2-F, 6-F, 3-B(pin) 253.1 Enhanced electron deficiency; faster coupling rates
2-Methoxy-6-(pinacol boronate)pyridine 2-OCH₃, 6-B(pin) 235.1 Reduced reactivity due to electron-donating OCH₃
3-(Pinacol boronate)pyridine 3-B(pin) 193.1 Minimal steric hindrance; baseline coupling efficiency
6-Trifluoromethyl-3-(pinacol boronate)pyridine 6-CF₃, 3-B(pin) 287.1 Increased lipophilicity; steric bulk limits substrate scope

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling compared to methoxy-substituted analogs . However, the difluoro analog (2,6-difluoro) exhibits even higher reactivity due to greater electron withdrawal .
  • Steric Effects: The 6-methyl group provides moderate steric shielding, balancing stability and reactivity. In contrast, bulkier groups like trifluoromethyl (CF₃) reduce coupling efficiency with hindered substrates .
  • Solubility and Stability: Methoxy and methyl substituents improve solubility in polar solvents compared to non-substituted analogs .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in palladium-catalyzed reactions was benchmarked against analogs:

  • Yield in Suzuki-Miyaura Coupling:
    • Target compound: 85–92% yield with aryl bromides (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .
    • Difluoro analog: >95% yield under identical conditions due to higher electrophilicity .
    • Methoxy analog: 60–70% yield, attributed to slower transmetallation .
  • Substrate Compatibility: The 6-methyl group allows coupling with ortho-substituted aryl halides (e.g., 2-chloropyridine), whereas the trifluoromethyl analog fails due to steric clashes .

Pharmacological and ADME Profiles

  • Lipophilicity (LogP):
    • Target compound (est. LogP = 2.1): Balanced by fluorine’s polarity and methyl’s hydrophobicity.
    • Trifluoromethyl analog (LogP = 3.4): Higher lipophilicity may impede aqueous solubility .
  • Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

Biological Activity

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}BFNO2_2
  • Molecular Weight : 237.08 g/mol
  • CAS Number : 1218790-38-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), which plays a critical role in neurodegenerative diseases and cancer .
  • Antioxidant Activity : Studies have indicated that derivatives of this compound possess significant antioxidant properties. These properties are evaluated through assays measuring the reduction of reactive oxygen species (ROS) and the modulation of inflammatory responses in cellular models .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and NO levels in microglial cells. This suggests a potential application in treating neuroinflammation-related disorders .

Biological Activity Data

Activity TypeAssay TypeResultReference
Enzyme InhibitionDYRK1A InhibitionIC50_{50} = nanomolar range
Antioxidant ActivityORAC AssaySignificant ROS reduction
Anti-inflammatoryBV2 Microglial CellsReduced IL-6 and NO levels

Case Studies

  • DYRK1A Inhibition : A study utilizing computational modeling followed by experimental validation identified several derivatives of pyridine compounds that inhibited DYRK1A with nanomolar affinities. The results indicated that modifications to the pyridine ring could enhance binding affinity and selectivity .
  • Neuroinflammation Models : In a series of experiments assessing the anti-inflammatory properties of related compounds, it was found that treatment with 2-Fluoro-6-methyl derivatives led to a marked decrease in inflammatory markers in BV2 microglial cells exposed to lipopolysaccharide (LPS) .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with moderate bioavailability when administered orally. This positions the compound as a promising candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction parameters affect yield?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct borylation. For example, analogous compounds (e.g., ) use halogenated pyridine precursors reacted with pinacol borane under palladium catalysis. Key parameters include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Yield optimization : Lower temperatures (60°C) reduce side reactions but prolong reaction time (24–48 hrs).

Q. Which analytical techniques are recommended for structural validation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and boronate ester integrity (e.g., δ ~30–35 ppm for boron in ¹¹B NMR) .
  • GC/Titration : Purity ≥98% verified via gas chromatography (GC) with flame ionization detection or titration (e.g., ).
  • HRMS : High-resolution mass spectrometry for molecular weight confirmation (e.g., ).

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling compared to chloro or methoxy analogues?

  • Methodology : Fluorine’s electronegativity enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) but may reduce oxidative addition efficiency in palladium-catalyzed couplings. Comparative studies with chloro/methoxy analogues (e.g., ) show:

  • Reactivity trend : Cl > F > OMe in Suzuki-Miyaura coupling due to leaving-group ability .
  • Side reactions : Fluorine’s small size minimizes steric hindrance but increases susceptibility to protodeboronation under acidic conditions .

Q. What strategies mitigate protodeboronation during storage or reaction?

  • Methodology :

  • Stabilization : Store under inert atmosphere (N₂/Ar) at –20°C to slow hydrolysis .
  • Reaction additives : Use excess pinacol or glycerol to scavenge protons .
  • Solvent choice : Anhydrous THF or toluene minimizes water interference .

Q. How can computational modeling predict stability and regioselectivity in derivatization?

  • Methodology :

  • DFT Calculations : Assess boron center’s electrophilicity and fluorine’s inductive effects on charge distribution (e.g., using Gaussian or ORCA software) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMF vs. THF) to predict aggregation or solubility issues .

Key Research Challenges

  • Contradictions in Data : and report conflicting protodeboronation rates for fluorinated vs. chlorinated analogues. Resolution requires controlled studies varying pH and catalyst loading .
  • Advanced Applications : The compound’s utility in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) is underexplored. Partnering with ’s fluoropyrimidine protocols could expand scope.

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